The synthesis of ganfeborole involves several critical steps focusing on the development of 3-aminomethylbenzoxaboroles. The synthetic pathway typically includes:
The specific parameters such as reaction temperatures, times, and yields vary depending on the exact synthetic route chosen.
Ganfeborole's molecular structure can be described by its IUPAC name: 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol. The compound features:
The molecular formula is with a molecular weight of approximately 256.6 g/mol. The three-dimensional conformation allows for effective interaction with the target enzyme, optimizing its inhibitory effects .
Ganfeborole primarily undergoes reactions typical of organic compounds containing boron:
These reactions are crucial in understanding how ganfeborole functions within biological systems and its potential interactions with other compounds .
The mechanism of action of ganfeborole involves:
Studies have shown that treatment with ganfeborole leads to significant changes in gene expression related to immune response pathways, indicating an additional immunomodulatory effect that may enhance its therapeutic efficacy .
Ganfeborole exhibits several notable physical and chemical properties:
These properties are critical when considering the formulation and delivery methods for clinical use.
Ganfeborole is primarily being explored as a treatment option for:
Clinical trials are ongoing to further assess its safety profile, optimal dosing strategies, and long-term efficacy in diverse patient populations .
Ganfeborole (GSK3036656) is a first-in-class benzoxaborole inhibitor targeting M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis. LeuRS catalyzes the attachment of leucine to its cognate tRNA (tRNALeu) during translation, a process critical for maintaining cellular proteostasis.
Ganfeborole binds the LeuRS editing (proofreading) domain with high affinity (IC50 = 0.20 µM) [5] [8]. Structural studies reveal that its boronic acid moiety forms reversible covalent bonds with the 2´- and 3´-hydroxyl groups of tRNALeu's 3´-adenosine (A76) [3]. This interaction stabilizes the tRNA in the editing site, preventing release after amino acid cleavage. The chlorinated benzoxaborole scaffold further enhances binding through hydrophobic interactions with conserved residues (e.g., Thr252, Tyr330) in the M. tuberculosis LeuRS active site [9].
The compound operates via the Oxaborole tRNA Trapping (OBORT) mechanism [3]:
Ganfeborole exhibits >650-fold selectivity for M. tuberculosis LeuRS (IC50 = 0.20 µM) over human cytoplasmic LeuRS (IC50 = 140 µM) [3] [5]. Key determinants include:
Table 1: Selectivity Profile of Ganfeborole Against LeuRS Enzymes
Enzyme Source | IC50 (µM) | Selectivity Index* vs. M. tb LeuRS |
---|---|---|
M. tuberculosis LeuRS | 0.20 | 1.0 (Reference) |
Human Cytoplasmic LeuRS | 140 | 700 |
Human Mitochondrial LeuRS | 85 | 425 |
Selectivity Index = IC50 (Human Enzyme) / IC50 (M. tb Enzyme) |
Ganfeborole’s inhibition of LeuRS depletes charged tRNALeu, causing:
Post-hoc analysis of Phase 2a trial blood samples revealed ganfeborole modulates host immune responses:
Table 2: Key Transcriptional Changes in Ganfeborole-Treated Patients (Day 14)
Pathway | Gene Signature | Fold Change vs. Baseline | Function |
---|---|---|---|
Neutrophil Chemotaxis | CXCR1, FPR1, IL8RB | +3.5 to +5.2 | Neutrophil recruitment |
Oxidative Burst | CYBB, NCF4 | +2.8 to +3.1 | ROS production |
Granule Proteases | ELANE, AZU1 | +4.1 to +4.7 | Bacterial degradation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7